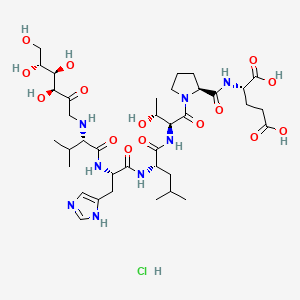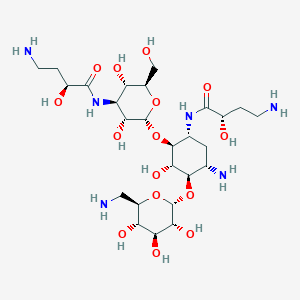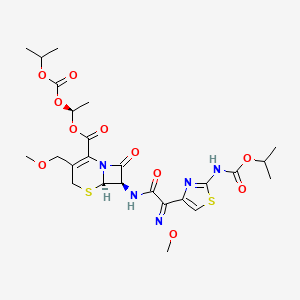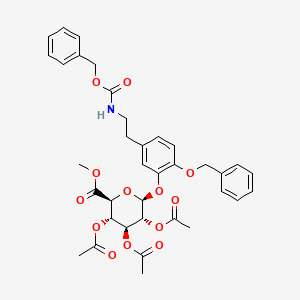
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt is a glycosylated peptide with the molecular formula C37H60N8O15 . x (Cl H). This compound is a biochemical used in proteomics research and has applications in diagnosing diabetes by analyzing enzymic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt involves the coupling of the amino acids Valine, Histidine, Leucine, Threonine, Proline, and Glutamic acid with a fructose moiety. The reaction conditions typically include the use of protecting groups to prevent side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and scale of production .
Análisis De Reacciones Químicas
Types of Reactions
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the fructose moiety can be oxidized to form ketones or aldehydes.
Reduction: The peptide bonds can be reduced to amines.
Substitution: The amino acid residues can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies .
Aplicaciones Científicas De Investigación
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of peptides.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in diagnostic assays for diabetes by analyzing enzymic activity.
Industry: Applied in the production of peptide-based drugs and biochemical reagents .
Mecanismo De Acción
The mechanism of action of Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt involves its interaction with specific enzymes and receptors in the body. The fructose moiety allows for glycosylation, which can affect the stability and activity of the peptide. The peptide sequence interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Fructose Val-His-Leu-Thr-Pro-Glu: The free base form of the compound without the hydrochloride salt.
Other Glycosylated Peptides: Compounds with similar glycosylation patterns but different amino acid sequences
Uniqueness
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt is unique due to its specific amino acid sequence and glycosylation with fructose. This combination provides distinct biochemical properties, making it valuable for specific research and diagnostic applications .
Propiedades
Fórmula molecular |
C37H61ClN8O15 |
|---|---|
Peso molecular |
893.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C37H60N8O15.ClH/c1-17(2)11-22(33(55)44-29(19(5)47)36(58)45-10-6-7-24(45)34(56)41-21(37(59)60)8-9-27(50)51)42-32(54)23(12-20-13-38-16-40-20)43-35(57)28(18(3)4)39-14-25(48)30(52)31(53)26(49)15-46;/h13,16-19,21-24,26,28-31,39,46-47,49,52-53H,6-12,14-15H2,1-5H3,(H,38,40)(H,41,56)(H,42,54)(H,43,57)(H,44,55)(H,50,51)(H,59,60);1H/t19-,21+,22+,23+,24+,26-,28+,29+,30-,31-;/m1./s1 |
Clave InChI |
BOVYUQKBBPOICL-VZDRGVOUSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NCC(=O)C(C(C(CO)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)






![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)

![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)



